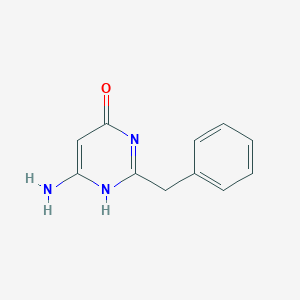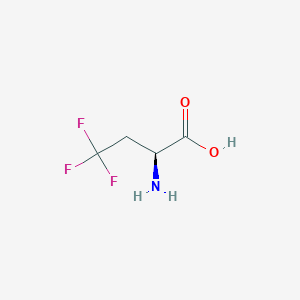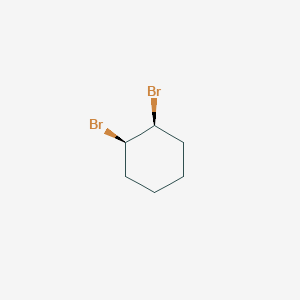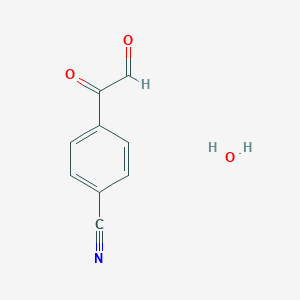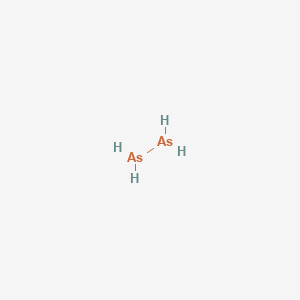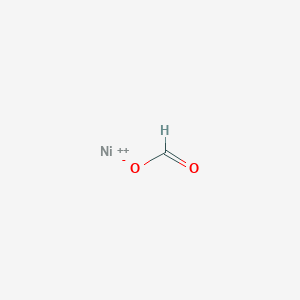
Di-tert-butyl hydrazine-1,2-dicarboxylate
Vue d'ensemble
Description
Di-tert-butyl hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C10H20N2O4 . It is used in various chemical reactions, particularly in the synthesis of other compounds .
Synthesis Analysis
The synthesis of Di-tert-butyl hydrazine-1,2-dicarboxylate involves the reaction of hydrazine hydrate with BOC anhydride . The reaction is carried out in methanol at room temperature for 3 hours . The product is then isolated by filtration and washed with n-hexane .Molecular Structure Analysis
The molecular structure of Di-tert-butyl hydrazine-1,2-dicarboxylate consists of 10 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI Key for this compound is TYSZETYVESRFNT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Di-tert-butyl hydrazine-1,2-dicarboxylate has a molecular weight of 232.28 . It is soluble in water, with a solubility of 2.48 mg/ml . The compound has a high gastrointestinal absorption and is not a substrate for P-glycoprotein .Applications De Recherche Scientifique
Comprehensive Analysis of Di-tert-butyl Hydrazodicarboxylate Applications
Di-tert-butyl hydrazodicarboxylate, also known as Di-tert-butyl hydrazine-1,2-dicarboxylate or Di-tert-butyl hydrazodiformate, is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields of study.
Synthesis of Aminobicyclopyrazolone Hydrochloride: Di-tert-butyl hydrazodicarboxylate serves as a starting reagent in the four-step synthesis process of aminobicyclopyrazolone hydrochloride . This compound is of interest due to its potential pharmacological properties.
Palladium-Catalyzed Amination Reactions: The compound is utilized in Pd-catalyzed amination reactions of halo-pyridine substrates . These reactions are crucial for creating complex molecules used in drug development and materials science.
Preparation of Protected Pyridylhydrazine Derivatives: As a hydrazine substrate, di-tert-butyl hydrazodicarboxylate is involved in the preparation of protected pyridylhydrazine derivatives . These derivatives are important intermediates in the synthesis of various pharmaceuticals.
Alkylation Reactions: It is reported to be involved in alkylation reactions of azodicarboxylate esters with 4-alkyl-1,4-dihydropyridines under catalyst-free conditions . This method is significant for preparing alkyl amine derivatives.
Synthesis of Alkyl Amine Derivatives: Di-tert-butyl hydrazodicarboxylate reacts with 4-alkyl-1,4-dihydropyridines to prepare alkyl amine derivatives . These derivatives are valuable for their application in medicinal chemistry and synthesis of active pharmaceutical ingredients.
Mécanisme D'action
Target of Action
Di-tert-butyl hydrazodicarboxylate is primarily used as a reagent in chemical reactions . It is involved in the synthesis of aminobicyclopyrazolone hydrochloride and in Pd-catalyzed amination reactions of halo-pyridine substrates . Therefore, its primary targets are these chemical substrates.
Mode of Action
The compound acts as a reagent, participating in chemical reactions and facilitating the transformation of substrates into desired products . For instance, in the Cu-catalyzed aerobic oxidation, it is converted to Di-tert-butyl Azodicarboxylate . This reaction is part of the dehydrogenation of 1,2,3,4-Tetrahydroquinolines .
Biochemical Pathways
The compound is involved in the synthesis of aminobicyclopyrazolone hydrochloride . It also participates in Pd-catalyzed amination reactions of halo-pyridine substrates . These reactions are part of larger biochemical pathways in the synthesis of various organic compounds.
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of Di-tert-butyl hydrazodicarboxylate is the transformation of substrates into desired products through chemical reactions . For example, it facilitates the synthesis of aminobicyclopyrazolone hydrochloride and participates in Pd-catalyzed amination reactions of halo-pyridine substrates .
Action Environment
The action of Di-tert-butyl hydrazodicarboxylate is influenced by various environmental factors. For instance, the Cu-catalyzed aerobic oxidation of the compound to Di-tert-butyl Azodicarboxylate is performed under an O2 balloon at room temperature . The compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability and efficacy.
Propriétés
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZETYVESRFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167790 | |
| Record name | Di-tert-butyl bicarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16466-61-8 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-hydrazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16466-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl bicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016466618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl bicarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl bicarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Di-tert-butyl hydrazodiformate useful for synthesizing pyridylhydrazine derivatives?
A1: Di-tert-butyl hydrazodiformate serves as an excellent source of protected hydrazine. This is crucial for palladium-catalyzed amination reactions with halo-pyridine substrates, which provides a direct route to protected bifunctional hydrazinopyridine linkers. These linkers are particularly useful in the synthesis of metal-bioconjugates. []
Q2: Can you elaborate on the regioselectivity observed when using Di-tert-butyl hydrazodiformate?
A2: While Di-tert-butyl hydrazodiformate reacts with both 2- and 4-substituted halo-pyridines, only highly electrophilic 3-pyridyl halides undergo successful conversion to the corresponding hydrazine derivative. This selectivity is key for achieving specific substitution patterns in target molecules. []
Q3: How does Di-tert-butyl hydrazodiformate contribute to the development of diagnostic imaging agents?
A3: Researchers are exploring the development of technetium-99m (Tc-99m) estradiol radiopharmaceuticals for detecting estrogen receptor-positive breast tumors. Di-tert-butyl hydrazodiformate plays a crucial role in synthesizing a key precursor (a Boc-protected 5-bromopyridin-2-yl hydrazine substrate) that is further modified and then labeled with a rhenium complex. This rhenium complex demonstrates promising receptor binding affinity, acting as a valuable model for developing analogous Tc-99m complexes for diagnostic imaging. []
Q4: Beyond pyridines, what other cyclic structures can be synthesized using Di-tert-butyl hydrazodiformate?
A4: Di-tert-butyl hydrazodiformate is utilized in the synthesis of pyrazolidine and 3-amino-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-one. This method offers a convenient alternative to traditional approaches, achieving higher yields and circumventing the need for challenging purification steps like distillation and flash chromatography. []
Q5: Are there any catalytic applications of Di-tert-butyl hydrazodiformate?
A5: While not a catalyst itself, Di-tert-butyl hydrazodiformate plays a key role in a co-catalytic system with copper(I) iodide for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines. This system operates under mild conditions, enabling the efficient synthesis of various quinoline derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





